2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol
Description
Properties
CAS No. |
647862-30-4 |
|---|---|
Molecular Formula |
C15H11Cl2NO2 |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2,5-dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H11Cl2NO2/c1-7-12(8-4-2-3-5-10(8)18-7)13-14(17)11(19)6-9(16)15(13)20/h2-6,18-20H,1H3 |
InChI Key |
HOZLKQAJHPNPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=CC(=C3O)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct placement of functional groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of chlorine and hydroxyl groups can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzene-1,4-diol Derivatives
Structural Features and Solubility
- Chloro vs. Polar Substituents : The target compound’s dichloro groups likely reduce aqueous solubility compared to morpholine-substituted analogs like DMHQ, where hydrophilic morpholine groups enhance solubility for flow battery applications .
- Indole vs. This may limit membrane permeability but enhance binding to aromatic bioreceptors.
Biological Activity
2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol is a synthetic organic compound notable for its complex structure, which integrates a dichlorobenzene moiety and an indole derivative. This compound has garnered attention due to its potential biological activities, which are attributed to its unique structural features.
Chemical Structure and Properties
The molecular formula of 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol is . The presence of chlorine atoms at the 2 and 5 positions of the benzene ring, along with a hydroxyl group at the 1,4 positions and a methyl-substituted indole at the 3 position, contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂N₂O₂ |
| Molecular Weight | 339.20 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that indole derivatives exhibit broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have reported that similar compounds can exhibit Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL against Gram-positive bacteria.
Anticancer Activity
Indole derivatives are known for their anticancer properties. In vitro studies have demonstrated that 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol can induce apoptosis in cancer cell lines. A study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation pathways.
- Interaction with DNA : Similar indole derivatives have been shown to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, leading to cell death.
Study on Antimicrobial Activity
In a comparative study, 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol was evaluated alongside other indole derivatives for their antibacterial properties. The results indicated that this compound had a superior activity profile against Staphylococcus aureus compared to its analogs.
Study on Anticancer Effects
A recent investigation assessed the anticancer potential of the compound on various human cancer cell lines. The study highlighted:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant inhibition was observed in all tested lines with varying IC50 values:
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 35 µM
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
